N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine
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Overview
Description
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is a chemical compound with the molecular formula C14H31N3 It is a diamine derivative, characterized by the presence of a piperidine ring substituted with an ethyl group and two diethylamino groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Alkylation: The piperidine ring is then alkylated with ethyl halides to introduce the ethyl group at the 1-position.
Attachment of the Propane Backbone: The diethylamino groups are introduced through a nucleophilic substitution reaction using diethylamine and a suitable propane derivative, such as 1,3-dibromopropane.
Industrial Production Methods
In industrial settings, the production of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine: A similar compound with a shorter ethane backbone.
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-butane-1,4-diamine: A related compound with a longer butane backbone.
Uniqueness
N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-propane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
N',N'-diethyl-N-(1-ethylpiperidin-4-yl)propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-4-16(5-2)11-7-10-15-14-8-12-17(6-3)13-9-14/h14-15H,4-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWCSBKCAYOACJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCCN(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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